(R)-a-Hydroxy-cyclohexanepropanoic acid
Overview
Description
®-α-Hydroxy-cyclohexanepropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a hydroxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
®-α-Hydroxy-cyclohexanepropanoic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexanol derivatives. For instance, the oxidation of ®-cyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can yield ®-α-Hydroxy-cyclohexanepropanoic acid . Another method involves the hydrolysis of nitriles, where the nitrile intermediate is generated by a nucleophilic substitution reaction and subsequently hydrolyzed to form the carboxylic acid .
Industrial Production Methods
Industrial production of ®-α-Hydroxy-cyclohexanepropanoic acid typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) are often employed to enhance the efficiency of the oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
®-α-Hydroxy-cyclohexanepropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
®-α-Hydroxy-cyclohexanepropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-α-Hydroxy-cyclohexanepropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
(S)-α-Hydroxy-cyclohexanepropanoic acid: The enantiomer of ®-α-Hydroxy-cyclohexanepropanoic acid with similar chemical properties but different biological activity.
Cyclohexanepropanoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
Cyclohexanol: A precursor in the synthesis of ®-α-Hydroxy-cyclohexanepropanoic acid, with distinct chemical properties
Uniqueness
®-α-Hydroxy-cyclohexanepropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its applications in asymmetric synthesis and its interactions with biological molecules.
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUKKRNWMPXKB-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281252 | |
Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156469-00-0 | |
Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156469-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-cyclohexyl-2-hydroxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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